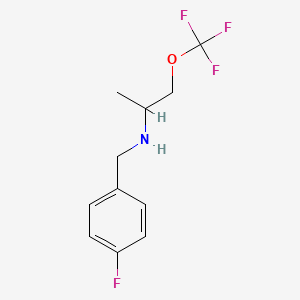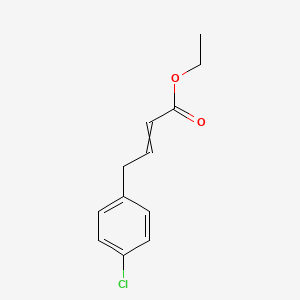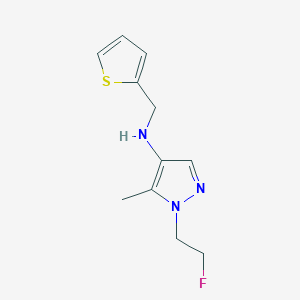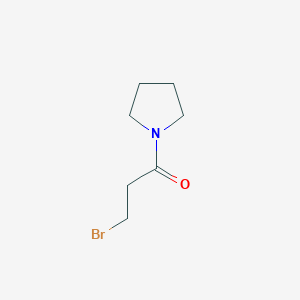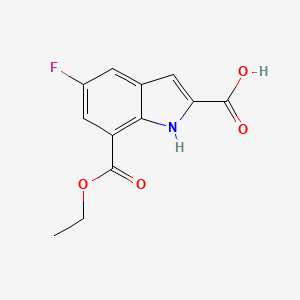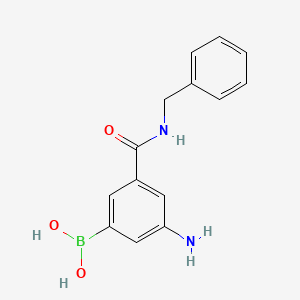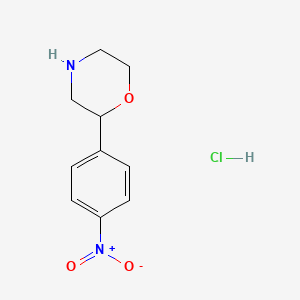
2-(4-Nitrophenyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a nitrophenyl group attached to the morpholine ring, which is further stabilized by the addition of hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)morpholine hydrochloride typically involves the reaction of 4-nitroaniline with morpholine under specific conditions. The process can be summarized as follows:
Starting Materials: 4-nitroaniline and morpholine.
Reaction: The 4-nitroaniline is reacted with morpholine in the presence of a suitable catalyst and solvent.
Cyclization: The reaction mixture undergoes cyclization to form the morpholine ring.
Hydrochloride Addition: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)morpholine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)morpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)morpholine hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Nitrophenyl)morpholine
- 4-(4-Chloro-2-nitrophenyl)morpholine
- 4-(3-Methyl-4-nitrophenyl)morpholine
Uniqueness
2-(4-Nitrophenyl)morpholine hydrochloride is unique due to the specific positioning of the nitrophenyl group and the presence of the hydrochloride salt. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H13ClN2O3 |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-(4-nitrophenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10;/h1-4,10-11H,5-7H2;1H |
InChI Key |
CSLIOFTTYSPSHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[2,3-c]pyridine, 7-bromo-](/img/structure/B11760449.png)
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate](/img/structure/B11760451.png)
![4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760459.png)
![{2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol](/img/structure/B11760464.png)
![1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11760468.png)
